GDC-0339

Description

Properties

IUPAC Name |

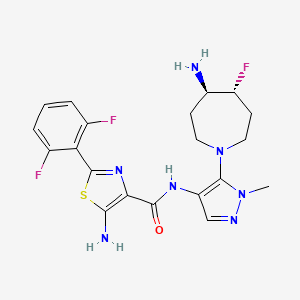

5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXVGMQFCYBLTL-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428569-85-0 | |

| Record name | GDC-0339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0339 Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0339 is a potent and orally bioavailable small molecule inhibitor that demonstrates significant anti-tumor activity in preclinical models of multiple myeloma. As a pan-Pim kinase inhibitor, this compound targets all three isoforms of the Pim serine/threonine kinases (Pim-1, Pim-2, and Pim-3), which are key mediators of cytokine signaling pathways crucial for the survival and proliferation of multiple myeloma cells. By inhibiting Pim kinases, this compound disrupts downstream signaling cascades, primarily the mTORC1 and c-Myc pathways, leading to a cytostatic effect on myeloma cells and dose-dependent tumor growth inhibition in vivo. This technical guide provides a comprehensive overview of the mechanism of action of this compound in multiple myeloma, including its biochemical and cellular activity, detailed experimental protocols, and a visual representation of the targeted signaling pathways.

Introduction to Pim Kinases in Multiple Myeloma

The Pim family of serine/threonine kinases are downstream effectors of the JAK/STAT and NF-κB signaling pathways, which are frequently activated in multiple myeloma by cytokines such as IL-6 present in the bone marrow microenvironment. Pim kinases are constitutively active and play a critical role in promoting cell survival, proliferation, and inhibiting apoptosis. Their substrates are involved in various cellular processes, including cell cycle progression and protein synthesis. Notably, Pim-2 is often overexpressed in multiple myeloma and is associated with poor prognosis, making Pim kinases attractive therapeutic targets.

This compound: A Potent Pan-Pim Kinase Inhibitor

This compound is a diaminopyrazole compound designed for potent and selective inhibition of all three Pim kinase isoforms. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of Pim-1, Pim-2, and Pim-3.

Biochemical Activity

This compound exhibits potent inhibitory activity against the Pim kinase family with low nanomolar efficacy.

| Target Kinase | Inhibition Constant (Ki) |

| Pim-1 | 0.03 nM |

| Pim-2 | 0.1 nM |

| Pim-3 | 0.02 nM |

Table 1: Biochemical Potency of this compound Against Pim Kinase Isoforms.[1][2]

Cellular Activity

In vitro studies have demonstrated the cytostatic effect of this compound on multiple myeloma cell lines.

| Cell Line | IC50 (Cytostatic) |

| MM.1S | 0.1 µM |

Table 2: In Vitro Cellular Activity of this compound in a Multiple Myeloma Cell Line.[1]

Core Signaling Pathways Targeted by this compound

The primary mechanism of action of this compound involves the inhibition of downstream signaling pathways regulated by Pim kinases, leading to a reduction in protein synthesis and cell proliferation.

Inhibition of the mTORC1 Pathway

Pim kinases are known to phosphorylate and inactivate tuberous sclerosis complex 2 (TSC2), a negative regulator of the mTORC1 complex. By inhibiting Pim kinases, this compound prevents the phosphorylation of TSC2, leading to the suppression of mTORC1 activity. This, in turn, reduces the phosphorylation of downstream mTORC1 substrates, including the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K). The dephosphorylation of 4E-BP1 allows it to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby blocking cap-dependent translation of key proteins required for cell growth and proliferation.

Caption: this compound inhibits Pim kinases, leading to the suppression of the mTORC1 pathway.

Modulation of the c-Myc Pathway

c-Myc is a critical transcription factor that drives the expression of genes involved in cell growth, proliferation, and metabolism. Pim kinases can directly phosphorylate and stabilize c-Myc, thereby enhancing its transcriptional activity. This compound-mediated inhibition of Pim kinases leads to decreased phosphorylation and subsequent degradation of c-Myc, resulting in the downregulation of its target genes and a reduction in cell proliferation.

Caption: this compound inhibits Pim kinases, leading to the destabilization of c-Myc.

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in human multiple myeloma xenograft mouse models. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[1]

| Xenograft Model | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |

| RPMI-8226 | 100 | 90% |

| MM.1S | 100 | 60% |

Table 3: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Pim Kinase Inhibition Assay

Objective: To determine the biochemical potency of this compound against Pim kinase isoforms.

Methodology:

-

Reagents: Recombinant human Pim-1, Pim-2, and Pim-3 kinases; fluorescently labeled peptide substrate; ATP; this compound at various concentrations.

-

Procedure:

-

The kinase reaction is initiated by mixing the Pim kinase, peptide substrate, and ATP in a suitable buffer.

-

This compound is added at a range of concentrations to determine its inhibitory effect.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based detection method.

-

The IC50 values are calculated from the dose-response curves, and these are subsequently converted to Ki values.

-

Cell Viability Assay

Objective: To assess the cytostatic effect of this compound on multiple myeloma cells.

Methodology:

-

Cell Line: MM.1S human multiple myeloma cells.

-

Reagents: this compound; cell culture medium; a reagent for measuring cell viability (e.g., CellTiter-Glo®).

-

Procedure:

-

MM.1S cells are seeded in 96-well plates.

-

The cells are treated with a serial dilution of this compound or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well, and the luminescence (proportional to ATP content, an indicator of cell viability) is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of viable cells against the log of the this compound concentration.

-

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation of downstream targets in the mTORC1 and c-Myc pathways.

Methodology:

-

Cell Line: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226).

-

Reagents: this compound; lysis buffer; primary antibodies against total and phosphorylated forms of 4E-BP1, S6, and c-Myc; secondary antibodies.

-

Procedure:

-

Cells are treated with this compound or vehicle for a specified time.

-

The cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary antibody of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

Caption: A generalized workflow for Western blot analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used.

-

Cell Lines: RPMI-8226 or MM.1S cells are implanted subcutaneously.

-

Drug Administration: this compound is formulated for oral gavage and administered daily.

-

Procedure:

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses (e.g., 100 mg/kg) daily for a defined period (e.g., 21 days).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study, the tumor growth inhibition is calculated.

-

Conclusion

This compound is a potent, orally bioavailable, pan-Pim kinase inhibitor with a clear mechanism of action in multiple myeloma. By targeting the Pim kinases, this compound effectively disrupts the mTORC1 and c-Myc signaling pathways, which are critical for the survival and proliferation of myeloma cells. The robust preclinical data, demonstrating both in vitro cytostatic effects and in vivo tumor growth inhibition, support the continued investigation of this compound as a potential therapeutic agent for the treatment of multiple myeloma. This guide provides a foundational understanding for researchers and drug development professionals working to advance novel therapies in this disease area.

References

GDC-0339 Target Validation in Hematological Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of GDC-0339, a potent pan-Pim kinase inhibitor, in the context of hematological malignancies, with a primary focus on multiple myeloma. This compound targets the three isoforms of the Pim serine/threonine kinase family—Pim-1, Pim-2, and Pim-3—which are crucial mediators of cytokine signaling pathways that drive cell survival and proliferation. Overexpression of Pim kinases is a hallmark of various hematological cancers, making them a compelling therapeutic target. This document details the preclinical data supporting the rationale for Pim kinase inhibition by this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental assays.

Introduction: Pim Kinases as a Therapeutic Target in Hematological Malignancies

The Pim kinases are a family of constitutively active serine/threonine kinases that play a significant role in the pathogenesis of several hematological malignancies, including multiple myeloma, acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[1] Unlike many other kinases involved in cancer, Pim kinases do not require activating phosphorylation, and their activity is primarily regulated at the level of protein expression and stability. They are downstream effectors of the JAK/STAT signaling pathway and are induced by a variety of cytokines and growth factors.

The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit partially overlapping functions in promoting cell survival, proliferation, and resistance to apoptosis.[2] Their oncogenic activity is mediated through the phosphorylation of a range of downstream substrates that are involved in critical cellular processes. Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p21, and components of the mTORC1 signaling pathway, such as 4EBP1.[3][4] The overexpression of Pim kinases in cancer cells leads to the inactivation of pro-apoptotic signals and the enhancement of pro-survival and proliferative pathways, thereby contributing to tumorigenesis. The validation of Pim kinases as a therapeutic target has led to the development of small molecule inhibitors, including this compound.

This compound: A Potent Pan-Pim Kinase Inhibitor

This compound is an orally bioavailable small molecule inhibitor that potently targets all three Pim kinase isoforms.[5] Its development was driven by the need for a therapeutic agent that could effectively block the redundant functions of the Pim kinase family in hematological cancers.

Biochemical Potency

This compound exhibits potent inhibitory activity against Pim-1, Pim-2, and Pim-3 at nanomolar concentrations. The high affinity of this compound for the ATP-binding pocket of the Pim kinases leads to effective inhibition of their catalytic activity.

| Target | Ki (nM) |

| Pim-1 | 0.03[5] |

| Pim-2 | 0.1[5] |

| Pim-3 | 0.02[5] |

Table 1: Biochemical Potency of this compound Against Pim Kinase Isoforms.

Mechanism of Action and Downstream Signaling

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key downstream substrates of the Pim kinases. This leads to the modulation of several critical signaling pathways that are dysregulated in hematological malignancies.

Pim Kinase Signaling Pathway

The signaling cascade initiated by Pim kinases culminates in the promotion of cell survival and proliferation. This compound's inhibition of Pim kinases disrupts this cascade at a critical juncture.

Caption: Pim Kinase Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical models of hematological malignancies, demonstrating its potential as a therapeutic agent.

In Vitro Cellular Activity

This compound has shown cytostatic effects in multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for cell viability in the MM.1S cell line has been determined.

| Cell Line | Assay Type | IC50 (µM) |

| MM.1S | Cell Viability | 0.1[5] |

Table 2: In Vitro Cellular Activity of this compound in Multiple Myeloma.

In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor efficacy of this compound has been demonstrated in human multiple myeloma xenograft mouse models. Oral administration of this compound led to significant tumor growth inhibition.

| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| RPMI-8226 | 100 | 90% |

| MM.1S | 100 | 60% |

Table 3: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Pim Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Pim kinases.

Caption: Workflow for an in vitro Pim kinase inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant Pim kinase (e.g., 5-10 ng) with a specific peptide substrate (e.g., 10 µM BAD-derived peptide) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration ~10-50 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the Ki value using appropriate software.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of this compound on the viability of hematological cancer cell lines.

Protocol:

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5-10 x 10⁶ RPMI-8226 or MM.1S cells) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control orally, once daily.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The preclinical data for this compound strongly support the validation of Pim kinases as a therapeutic target in hematological malignancies. This compound demonstrates potent and selective inhibition of all three Pim isoforms, leading to the disruption of key pro-survival and proliferative signaling pathways. The significant in vitro and in vivo anti-tumor activity observed in multiple myeloma models highlights the potential of this compound as a novel therapeutic agent for patients with these cancers. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a clinical setting.

References

- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4EBP1/c-MYC/PUMA and NF-κB/EGR1/BIM pathways underlie cytotoxicity of mTOR dual inhibitors in malignant lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4EBP1/c-MYC/PUMA and NF-κB/EGR1/BIM pathways underlie cytotoxicity of mTOR dual inhibitors in malignant lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

In vitro anti-cancer effects of GDC-0339

An In-Depth Technical Guide on the In Vitro Anti-Cancer Effects of GDC-0339

Introduction

This compound is a potent, orally bioavailable, small-molecule inhibitor targeting the three isoforms of the Proviral insertion in murine malignancies (Pim) serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] These kinases are key downstream effectors in various signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a range of hematological malignancies and solid tumors.[2] Pim kinases play a crucial role in regulating cell survival, proliferation, apoptosis, and drug resistance.[2][3] By inhibiting these kinases, this compound disrupts these oncogenic processes, making it a compound of significant interest for cancer therapy, particularly for multiple myeloma.[1] Although its clinical development was discontinued due to off-target safety signals, the study of this compound provides valuable insights into the therapeutic potential of Pim kinase inhibition.[4]

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts multiple pro-survival and proliferative signaling cascades. Key downstream targets of Pim kinases include the pro-apoptotic protein BAD, the cell cycle inhibitor p27kip1, and components of the protein synthesis machinery like 4E-BP1.[3][5] By inhibiting Pim kinases, this compound leads to decreased phosphorylation of these substrates, which in turn promotes apoptosis, induces cell cycle arrest, and inhibits protein translation.[3]

Quantitative Data

Enzymatic Activity

This compound is a highly potent inhibitor of all three Pim kinase isoforms, demonstrating inhibitory constants (Ki) in the low nanomolar range.

| Pim Kinase Isoform | Ki (nM) |

| Pim-1 | 0.03[1] |

| Pim-2 | 0.1[1] |

| Pim-3 | 0.02[1] |

In Vitro Anti-Proliferative Activity

The cytostatic effect of this compound has been primarily demonstrated in multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) reflects the compound's potency in inhibiting cell viability.

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | 0.1[1] |

| RPMI8226 | Multiple Myeloma | Efficacious in xenograft models[3][6] |

Note: While this compound proved efficacious in RPMI8226 xenograft models, specific in vitro IC50 values for this cell line are not detailed in the provided search results.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anti-cancer effects of this compound.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

-

Materials and Reagents:

-

Cancer cell line (e.g., MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[8]

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][9]

-

Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[7][8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[11]

-

Materials and Reagents:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Binding Buffer (provided with kit)

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Culture and treat cells with this compound for the desired time.

-

Harvesting: Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifuging at 300 xg for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the DNA content of cells, thereby allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

-

Materials and Reagents:

-

Treated and control cells

-

PBS

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial as PI can also bind to double-stranded RNA.[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.[14] The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located in between.[16] Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in each phase.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of PIM Kinases in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]

- 5. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analyzing markers of apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

- 16. m.youtube.com [m.youtube.com]

Structural Biology of GDC-0339 Binding to Pim Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between the potent pan-Pim kinase inhibitor, GDC-0339, and its target enzymes. The information presented herein is curated from key scientific literature and public data repositories to serve as a detailed resource for researchers in oncology, drug discovery, and structural biology.

Introduction

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive targets for therapeutic intervention. This compound is a highly potent, orally bioavailable, pan-Pim kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models. Understanding the precise molecular interactions that govern the binding of this compound to Pim kinases is crucial for the rational design of next-generation inhibitors and for elucidating its mechanism of action.

Quantitative Binding Affinity of this compound

This compound exhibits picomolar to sub-nanomolar inhibitory activity against all three Pim kinase isoforms. The binding affinities, as determined by in vitro kinase assays, are summarized in the table below.

| Kinase Isoform | This compound Ki (nM) |

| Pim-1 | 0.03[1] |

| Pim-2 | 0.1[1] |

| Pim-3 | 0.02[1] |

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound in complex with Pim-1 provides a detailed view of the inhibitor's binding mode. The structure was solved at a resolution of 1.71 Å and is publicly available through the Protein Data Bank (PDB).

| Parameter | Value |

| PDB ID | 6NO9[2] |

| Resolution | 1.71 Å |

| R-Value Work | 0.168 |

| R-Value Free | 0.205 |

The crystallographic data reveals that this compound binds in the ATP-binding pocket of Pim-1, adopting a U-shaped conformation. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's interaction with Pim kinases are provided below. These protocols are based on established methods in the field and those reported in the primary literature.

Pim-1 Protein Expression and Purification for Crystallography

The production of high-quality Pim-1 protein is a prerequisite for successful crystallization. The following protocol outlines a general method for the expression and purification of a crystallizable Pim-1 construct.

-

Cloning and Expression:

-

The cDNA encoding the human Pim-1 kinase domain (e.g., residues 14-313) is cloned into a suitable bacterial expression vector, such as pET41a, often with an N-terminal GST-tag for affinity purification.[3]

-

The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-22°C) to enhance protein solubility.

-

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors).

-

Cell lysis is performed by sonication or high-pressure homogenization.

-

The lysate is clarified by ultracentrifugation.

-

The supernatant containing the GST-tagged Pim-1 is loaded onto a GST-affinity column (e.g., Glutathione Sepharose).

-

The column is washed extensively with the lysis buffer to remove unbound proteins.

-

The GST-tag is cleaved on-column by incubation with a specific protease (e.g., thrombin or PreScission protease).[3]

-

The tagless Pim-1 is eluted and further purified by ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography (e.g., Superdex 75) to ensure high purity and homogeneity.[3]

-

Co-crystallization of Pim-1 with this compound

This protocol describes a general procedure for obtaining co-crystals of Pim-1 with an inhibitor.

-

Complex Formation:

-

Purified Pim-1 protein is concentrated to 5-10 mg/mL in a buffer such as 20 mM HEPES pH 7.5, 200 mM NaCl, and 1 mM TCEP.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess.

-

The mixture is incubated on ice for at least 1 hour to allow for complex formation.

-

-

Crystallization:

-

Crystallization trials are set up using the sitting-drop or hanging-drop vapor diffusion method.

-

The protein-inhibitor complex is mixed with a crystallization screen solution in a 1:1 ratio.

-

A typical crystallization condition for Pim-1 consists of 0.1 M MES pH 6.5 and 0.7 M sodium potassium tartrate.[4]

-

Plates are incubated at a constant temperature (e.g., 4°C or 20°C).

-

Crystals typically appear within a few days to a week.

-

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol).

-

Crystals are flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is commonly used to determine the binding affinity of inhibitors to kinases.

-

Reagents:

-

Pim kinase (Pim-1, Pim-2, or Pim-3) with a suitable tag (e.g., GST or His).

-

Europium-labeled anti-tag antibody (e.g., anti-GST).

-

A fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236 for Pim-1).[5]

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]

-

This compound serially diluted in DMSO.

-

-

Procedure (384-well plate format):

-

A 3-fold serial dilution of this compound is prepared in DMSO.

-

The assay is performed by adding the following components to each well, with each component prepared at 3 times the final desired concentration:

-

The plate is incubated at room temperature for 60 minutes, protected from light.

-

The TR-FRET signal is read on a plate reader capable of measuring europium donor and tracer acceptor fluorescence (e.g., excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for the tracer).

-

The ratio of the acceptor to donor fluorescence is calculated.

-

IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are then calculated using the Cheng-Prusoff equation.

-

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of multiple signaling pathways that are crucial for cell growth and survival. A simplified representation of the canonical Pim signaling pathway is depicted below.

Conclusion

This technical guide has provided a detailed overview of the structural and biochemical aspects of this compound's interaction with Pim kinases. The high-resolution crystal structure and potent binding affinities underscore the inhibitor's optimized design. The experimental protocols outlined herein offer a foundation for further research into the Pim kinase family and the development of novel therapeutics.

References

- 1. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Genesis of GDC-0339: A Pan-Pim Kinase Inhibitor for Multiple Myeloma

A Technical Guide to the Discovery and Chemical Synthesis of a Promising Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and chemical synthesis of GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor. This compound has emerged as a promising therapeutic candidate for the treatment of multiple myeloma. This document details the scientific journey from initial concept to the development of a clinical candidate, focusing on the core chemistry and biology that underpin its mechanism of action and potential efficacy.

Introduction: The Rationale for Pim Kinase Inhibition

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma. This makes them a compelling target for therapeutic intervention. This compound was developed as a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor designed to overcome the redundancy of the three Pim isoforms.[1][2]

Discovery and Optimization

The development of this compound began with a high-throughput screening campaign to identify novel chemical scaffolds with pan-Pim kinase inhibitory activity. This led to the identification of a diaminopyrazole lead compound. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as a clinical candidate.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following is a representative synthetic route based on literature precedents for similar diaminopyrazole compounds.

Synthetic Scheme Overview

Caption: A simplified workflow of the this compound synthesis.

Detailed Experimental Protocol

A detailed, step-by-step synthesis protocol for this compound is outlined in the supporting information of the primary publication by Wang et al. (2019). The synthesis involves the coupling of key intermediates to construct the diaminopyrazole core, followed by functional group manipulations to install the required side chains.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of all three Pim kinase isoforms. Its mechanism of action involves binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of downstream substrates involved in cell cycle progression and survival.

Signaling Pathway

Caption: The Pim kinase signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies.

| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |

| Ki (nM) | 0.03 | 0.1 | 0.02 | [3] |

| IC50 (nM) | 0.4 | 1.1 | 0.4 | [1] |

| Cell Line | Assay | IC50 (µM) | Reference |

| MM.1S | Cell Viability | 0.1 | [3] |

| RPMI-8226 | Cell Viability | Not explicitly stated |

| Xenograft Model | Cell Line | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Reference |

| Mouse | RPMI-8226 | 100 | 90 | [4] |

| Mouse | MM.1S | 100 | 60 | [4] |

Experimental Protocols

Pim Kinase Biochemical Assay

Objective: To determine the in vitro inhibitory activity of this compound against Pim kinases.

Methodology: A common method is the ADP-Glo™ Kinase Assay.[3][5]

-

Reaction Setup: A reaction mixture containing the specific Pim kinase isoform, a suitable substrate (e.g., S6K substrate), ATP, and the test compound (this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) is prepared in a 384-well plate.[3][5]

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Data Analysis: The luminescence is measured, and the IC50 value is calculated from a dose-response curve.

Multiple Myeloma Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effect of this compound on multiple myeloma cell lines.

Methodology: A common method is the MTT or XTT assay.[6]

-

Cell Plating: Multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 value is determined by plotting the percentage of viable cells against the compound concentration.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human multiple myeloma cells (e.g., RPMI-8226 or MM.1S) are subcutaneously injected into immunocompromised mice (e.g., SCID or NSG mice).[7]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Conclusion

This compound is a potent, orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma. Its discovery and development highlight the importance of targeting key signaling pathways in cancer. The detailed chemical synthesis and biological evaluation protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with multiple myeloma.

References

- 1. researchgate.net [researchgate.net]

- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. promega.com [promega.com]

- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

GDC-0339: A Comprehensive Pharmacological Profile of a Pan-Pim Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the pharmacological properties of GDC-0339, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. The content herein is curated for researchers, scientists, and drug development professionals, presenting key data in structured tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and metabolism.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases have emerged as promising therapeutic targets in oncology.[1][2] this compound is a diaminopyrazole compound developed as a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[3] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma, both as a single agent and in combination with other targeted therapies.[2][3][4]

Biochemical and Cellular Activity

This compound exhibits potent inhibitory activity against all three Pim kinase isoforms with low nanomolar to sub-nanomolar affinity. Its cellular activity has been demonstrated in multiple myeloma cell lines, where it inhibits cell proliferation and downstream signaling pathways.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Cellular IC50 (µM) |

| Pim-1 | Kinase Assay | 0.03[5] | - | MM.1S | 0.1 (cytostatic)[5] |

| Pim-2 | Kinase Assay | 0.1[5] | - | MM.1S | 0.07 (antiproliferative) |

| Pim-3 | Kinase Assay | 0.02[5] | - | MM.1S | 0.03 (in presence of GDC-0941) |

| hERG | Patch Clamp | - | 2700 | HEK293 | - |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in human multiple myeloma xenograft models, demonstrating dose-dependent tumor growth inhibition.

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| RPMI 8226 | 100 mg/kg, p.o., daily | 90% | [6] |

| MM.1S | 100 mg/kg, p.o., daily | 60% | [6] |

| RPMI 8226 | 1-300 mg/kg, p.o., daily for 21 days | Dose-dependent | [5] |

| MM.1S | 1-300 mg/kg, p.o., daily for 21 days | Dose-dependent | [5] |

Pharmacokinetic Profile

This compound has been characterized by favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Reference |

| Human (predicted) | Half-life (t½) | 3.2 hours | [6] |

| Human (predicted) | Oral Bioavailability (F) | 58% | [6] |

| Mouse | Half-life (t½) | 0.9 hours | [5] |

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell cycle progression and apoptosis by phosphorylating a variety of substrates. This compound, by inhibiting Pim kinases, modulates these downstream signaling events.

References

The Role of Pim Kinases in Multiple Myeleloma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, have emerged as critical players in the pathogenesis of multiple myeloma (MM).[1][2][3] Overexpressed in MM cells, these constitutively active kinases are pivotal in driving tumor cell proliferation, survival, and resistance to therapy.[1][4] Their influence extends to the bone marrow microenvironment, where they modulate interactions that support myeloma growth and contribute to myeloma-associated bone disease.[4][5][6] This central role has positioned Pim kinases as compelling therapeutic targets, with several inhibitors under preclinical and clinical investigation.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms orchestrated by Pim kinases in multiple myeloma, details key experimental methodologies for their study, and summarizes the current landscape of Pim-targeted therapies.

Pim Kinase Expression and Regulation in Multiple Myeloma

The three Pim kinase isoforms, PIM1, PIM2, and PIM3, are encoded by separate genes and share a high degree of sequence homology.[1] While all three are expressed in MM, Pim-2 is the most highly and consistently overexpressed isoform in patient-derived myeloma cells and MM cell lines, suggesting a particularly crucial role in this malignancy.[7][8][9][10]

Pim kinase expression is predominantly regulated at the transcriptional and translational levels.[1] Key signaling pathways that drive Pim expression in the context of the bone marrow microenvironment include:

-

JAK/STAT Pathway: Interleukin-6 (IL-6), a key cytokine in the MM microenvironment, activates the JAK/STAT pathway, leading to the binding of STAT3 and STAT5 to the PIM1 and PIM2 promoters and subsequent upregulation of their transcription.[1][7][8]

-

NF-κB Pathway: Tumor necrosis factor-alpha (TNF-α) and other members of the TNF family, secreted by osteoclasts, activate the NF-κB pathway, which in turn increases Pim-2 expression.[7][8]

A diagram illustrating the transcriptional regulation of Pim kinases is provided below.

Caption: Transcriptional Regulation of Pim Kinases in Multiple Myeloma.

Core Signaling Pathways and Downstream Targets

Pim kinases exert their oncogenic functions by phosphorylating a wide array of downstream substrates involved in critical cellular processes.[1][2] These constitutively active kinases do not require post-translational modifications for their activity, which is instead dependent on their expression levels.[1]

Cell Cycle Progression

Pim kinases promote cell cycle progression through the phosphorylation and regulation of key cell cycle components:[1]

-

p21Cip1/Waf1 and p27Kip1: Pim kinases phosphorylate the cell cycle inhibitors p21 and p27, leading to their cytoplasmic sequestration and subsequent proteasomal degradation.[1][11] This relieves their inhibitory effect on cyclin/CDK complexes, allowing for cell cycle progression.[1]

-

CDC25A and CDC25C: Pim kinases can directly phosphorylate and activate the CDC25 phosphatases, which are critical for the G1/S and G2/M transitions.[2]

Caption: Pim Kinase Regulation of the Cell Cycle.

Apoptosis and Cell Survival

A primary mechanism by which Pim kinases promote myeloma cell survival is through the inhibition of apoptosis.[1][2] This is achieved by:

-

BAD Phosphorylation: Pim kinases phosphorylate the pro-apoptotic protein BAD at Ser112.[1][2] This phosphorylation event promotes the dissociation of BAD from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing apoptosis.[1][2]

-

ASK1 Inhibition: Pim-1 can phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the JNK and p38 MAPK stress-activated pathways.[1]

Protein Translation and Metabolism

Pim kinases, particularly Pim-2, play a significant role in regulating protein synthesis and cellular metabolism, processes essential for rapid tumor growth:

-

mTORC1 Pathway: Pim-2 phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mTORC1 complex.[2][12][13] This leads to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, 4E-BP1 and S6K, which are critical for initiating cap-dependent translation.[2][13]

-

Glycolysis: Pim-2 has been shown to regulate glycolysis and energy production in MM cells.[11] Inhibition of Pim-2 leads to decreased glycolytic flux and ATP production, ultimately inhibiting tumor progression.[11]

Caption: Pim-2 Regulation of the mTORC1 Pathway.

Role in Drug Resistance and the Bone Marrow Microenvironment

Pim kinases contribute significantly to the drug-resistant phenotype of multiple myeloma and are integral to the supportive interactions within the bone marrow microenvironment.

Therapeutic Resistance

Overexpression of Pim kinases has been linked to resistance to various anti-myeloma agents.[2][14] This is mediated through several mechanisms, including the activation of pro-survival pathways that can bypass the effects of cytotoxic drugs.[1] Furthermore, Pim kinase expression can be upregulated under hypoxic conditions, a common feature of the bone marrow niche, further contributing to a drug-resistant state.[2]

Bone Marrow Microenvironment

The interaction between myeloma cells and the bone marrow microenvironment is a critical driver of disease progression. Pim kinases, particularly Pim-2, are key mediators in this process:

-

Upregulation by Stromal Cells and Osteoclasts: Bone marrow stromal cells (BMSCs) and osteoclasts (OCs) secrete factors like IL-6 and TNF-α that, as previously mentioned, upregulate Pim-2 expression in MM cells, thereby promoting their survival.[4][6][8]

-

Inhibition of Osteoblastogenesis: High Pim-2 expression in BMSCs and osteoblast precursors leads to the increased expression of factors that inhibit osteoblast differentiation.[4][6] This contributes to the osteolytic bone lesions characteristic of multiple myeloma.[5]

Pim Kinase Inhibitors in Multiple Myeloma

The central role of Pim kinases in MM pathogenesis has made them attractive targets for therapeutic intervention. Several small molecule inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[2][3]

| Inhibitor | Target | Type | Key Findings in MM Preclinical Models | Clinical Trial Phase (MM) |

| PIM447 (LGH447) | Pan-Pim | ATP-competitive | Potent single-agent anti-myeloma activity; overcomes resistance conferred by MSCs and OCs; demonstrates bone-protective effects.[2][10] | Phase I results showed a clinical benefit rate of 25.3% and a disease control rate of 72.2%.[14] |

| AZD1208 | Pan-Pim | ATP-competitive | Limited single-agent activity in some preclinical studies.[2][15] | Has been in clinical trials, but not specifically for MM as a primary indication in some reports.[10] |

| SGI-1776 | Pan-Pim | ATP-competitive | Showed limited preclinical single-agent activity in myeloma.[2][15] | Has been in clinical trials for other hematologic malignancies.[3] |

| INCB053914 | Pan-Pim | ATP-competitive | Inhibited tumor growth in MM xenograft models; showed synergy with other agents.[2][6] | Information on MM-specific clinical trials is emerging. |

| JP11646 | Pim-2 selective | Non-ATP competitive | Demonstrated greater suppression of MM proliferation than ATP-competitive inhibitors; also downregulated Pim-2 expression.[15][16][17] | Preclinical stage. |

| SMI-16a | Pim-2 selective | Not specified | Inhibited MM cell proliferation and induced apoptosis.[11] | Preclinical stage. |

Table 1: Summary of Pim Kinase Inhibitors in Multiple Myeloma.

Key Experimental Methodologies

The study of Pim kinases in multiple myeloma involves a range of molecular and cellular biology techniques. Below are protocols for key experiments frequently cited in the literature.

Western Blotting for Pim Kinase and Downstream Targets

Objective: To determine the protein expression levels of Pim kinases and the phosphorylation status of their downstream targets.

Protocol:

-

Cell Lysis: Harvest MM cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pim-1, Pim-2, Pim-3, phospho-BAD (Ser112), total BAD, phospho-4E-BP1, etc., overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Pim kinase inhibitors on the viability of multiple myeloma cells.

Protocol:

-

Cell Seeding: Plate MM cells in a 96-well plate at a density of 2 x 10^4 to 3 x 10^4 cells per well.[18]

-

Drug Treatment: Treat cells with increasing concentrations of the Pim kinase inhibitor for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[18]

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in MM cells following treatment with Pim kinase inhibitors.

Protocol:

-

Cell Treatment: Treat MM cells with the desired concentration of Pim kinase inhibitor for the indicated time.

-

Cell Harvesting: Harvest and wash the cells with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

Pim kinases are undeniably central to the pathobiology of multiple myeloma, influencing a spectrum of oncogenic processes from cell cycle regulation and survival to drug resistance and bone marrow microenvironment interactions. The wealth of preclinical data strongly supports the continued development of Pim kinase inhibitors as a therapeutic strategy for this challenging disease. While pan-Pim inhibitors have shown promise, the development of isoform-selective inhibitors, particularly against the highly expressed Pim-2, may offer a more targeted approach with an improved therapeutic window.

Future research should focus on:

-

Combination Therapies: Exploring synergistic combinations of Pim kinase inhibitors with standard-of-care agents (e.g., proteasome inhibitors, immunomodulatory drugs) and other targeted therapies to overcome resistance and enhance efficacy.[2][7]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to Pim-targeted therapies.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms of both intrinsic and acquired resistance to Pim inhibitors to inform the development of next-generation compounds and rational combination strategies.

The continued investigation of Pim kinases and the clinical advancement of their inhibitors hold significant promise for improving the treatment landscape for patients with multiple myeloma.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [lenus.ie]

- 6. PIM Kinases in Multiple Myeloma - ProQuest [proquest.com]

- 7. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [lenus.ie]

- 9. ashpublications.org [ashpublications.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the Pim kinases in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pim2 is important for regulating DNA damage response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of the Pan-Pim Kinase Inhibitor GDC-0339 in Multiple Myeloma Xenograft Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor, in xenograft models of multiple myeloma. The data and protocols summarized herein are compiled from publicly available research to facilitate a deeper understanding of the preclinical antitumor activity and mechanism of action of this compound.

Introduction to this compound and Pim Kinases

This compound is a small molecule inhibitor that targets all three isoforms of the Pim (Proviral integration site for Moloney murine leukemia virus) serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are key regulators of several cellular processes, including cell cycle progression, apoptosis, and protein translation, which are frequently dysregulated in hematological malignancies like multiple myeloma.[3][4][5] Overexpression of Pim kinases is associated with the survival and proliferation of myeloma cells, making them an attractive therapeutic target.[3][6] this compound was developed to potently and selectively inhibit these kinases, thereby disrupting downstream signaling pathways crucial for tumor growth.[1][2]

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been evaluated in subcutaneous xenograft models of human multiple myeloma using immunodeficient mice. The two primary cell lines utilized in these studies were RPMI-8226 and MM.1S.

Summary of Antitumor Activity

The following tables summarize the key findings from in vivo efficacy studies of this compound in multiple myeloma xenograft models.

Table 1: this compound Efficacy in RPMI-8226 Xenograft Model [2]

| Parameter | Value |

| Cell Line | RPMI-8226 (Human Multiple Myeloma) |

| Mouse Strain | Not specified, likely SCID or NOD/SCID |

| This compound Dosage | 100 mg/kg |

| Administration Route | Oral |

| Dosing Schedule | Not specified |

| Tumor Growth Inhibition (TGI) | 90% |

| Body Weight Effects | No significant effects on body weight or body weight gain |

Table 2: this compound Efficacy in MM.1S Xenograft Model [2]

| Parameter | Value |

| Cell Line | MM.1S (Human Multiple Myeloma) |

| Mouse Strain | Not specified, likely SCID or NOD/SCID |

| This compound Dosage | Not specified for 60% TGI |

| Administration Route | Oral |

| Dosing Schedule | Not specified |

| Tumor Growth Inhibition (TGI) | 60% |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture

-

RPMI-8226: This human multiple myeloma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[7]

-

MM.1S: This human multiple myeloma cell line is also maintained in RPMI-1640 medium with similar supplements.[8] Both cell lines are incubated at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Model Establishment

-

Animal Models: Female immunodeficient mice, such as SCID or NOD/SCID mice, are typically used for establishing xenografts to prevent rejection of human tumor cells.[9][10]

-

Cell Implantation:

-

RPMI-8226 or MM.1S cells are harvested during their exponential growth phase.

-

A suspension of 5 x 10⁶ RPMI-8226 cells or 2 x 10⁶ MM.1S cells is prepared in a 1:1 mixture of serum-free medium and Matrigel.[8][9]

-

The cell suspension is then subcutaneously injected into the right flank of each mouse.[9]

-

-

Tumor Growth Monitoring:

This compound Administration

-

Formulation: The specific vehicle for this compound oral administration is not detailed in the provided search results.

-

Dosing: this compound is administered orally (p.o.) at specified doses, such as 100 mg/kg.[2] The dosing frequency and duration of treatment would be defined in the specific study protocol.

Efficacy Assessment

-

Tumor Growth Inhibition (TGI): The primary endpoint for efficacy is the percentage of tumor growth inhibition (%TGI). This is calculated by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group at the end of the study.

-

Body Weight and General Health: Animal body weights are recorded regularly to assess the tolerability of the treatment. Any signs of toxicity are also monitored.[2]

Signaling Pathways and Experimental Workflows

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway. Once activated, Pim kinases phosphorylate a range of downstream substrates involved in cell survival and proliferation. This compound, by inhibiting Pim kinases, blocks these downstream effects.

Caption: this compound inhibits the Pim kinase signaling pathway.

Experimental Workflow for Xenograft Studies

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a multiple myeloma xenograft model.

Caption: Workflow for this compound preclinical xenograft studies.

Conclusion

The preclinical data strongly suggest that this compound is a potent, orally bioavailable pan-Pim kinase inhibitor with significant single-agent antitumor activity in multiple myeloma xenograft models.[2] The robust tumor growth inhibition observed in both RPMI-8226 and MM.1S models provides a solid rationale for its clinical development in this indication. This technical guide offers a detailed overview of the preclinical findings and the experimental methodologies used, serving as a valuable resource for researchers in the field of oncology drug development. Further investigation into the combination of this compound with other anti-myeloma agents could reveal synergistic effects and provide new therapeutic strategies for patients with multiple myeloma.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. | BioWorld [bioworld.com]

- 3. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [lenus.ie]

- 7. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GDC-0339 In Vivo Study Protocol for Mouse Models of Multiple Myeloma

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0339 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is associated with the pathogenesis of various hematological malignancies, including multiple myeloma. This compound has demonstrated dose-dependent antitumor activity in preclinical xenograft models of multiple myeloma, making it a promising candidate for further investigation.[1][2]

This document provides detailed protocols for in vivo studies of this compound in mouse models of multiple myeloma, specifically utilizing the RPMI-8226 and MM.1S human multiple myeloma cell lines. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Pim Kinase Signaling Pathway

The Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway. Once activated, Pim kinases phosphorylate a range of downstream targets to promote cell cycle progression and inhibit apoptosis. Key substrates include the pro-apoptotic protein BAD and the mTORC1 regulator, 4E-BP1. Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function, while phosphorylation of 4E-BP1 promotes protein synthesis and cell growth. This compound exerts its anti-tumor effects by inhibiting these phosphorylation events.

Caption: Pim Kinase Signaling Pathway and Mechanism of Action of this compound.

Experimental Protocols

Multiple Myeloma Xenograft Mouse Models

This protocol describes the establishment of subcutaneous xenograft models using RPMI-8226 and MM.1S human multiple myeloma cell lines in immunocompromised mice.

Materials:

-

RPMI-8226 or MM.1S human multiple myeloma cells

-

Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

RPMI-1640 medium, serum-free

-

Sterile syringes and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Preparation: Culture RPMI-8226 or MM.1S cells in appropriate media. On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend in serum-free RPMI-1640 medium at a concentration of 1 x 10⁸ cells/mL.

-

Cell-Matrigel Mixture: Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneous Inoculation: Subcutaneously inject 100 µL of the cell-Matrigel mixture (containing 5 x 10⁶ cells) into the right flank of each SCID mouse.

-

Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor dimensions using calipers.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2

-

Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound to the established xenograft mouse models.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water

-

Oral gavage needles (20-gauge, curved)

-

Syringes

Procedure:

-

Formulation Preparation: Prepare a suspension of this compound in the 0.5% CMC vehicle. The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 10 mL/kg body weight. For example, for a 100 mg/kg dose, the concentration would be 10 mg/mL. Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

-

Oral Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage. The treatment duration is typically 21 consecutive days.

-

Monitoring: Monitor the body weight of the mice twice weekly as an indicator of general health and potential toxicity.

Experimental Workflow

Caption: General workflow for an in vivo efficacy study of this compound.

Data Presentation: Efficacy of this compound

The antitumor activity of this compound is evaluated by measuring tumor growth inhibition (TGI). The following tables summarize the expected dose-dependent efficacy of this compound in RPMI-8226 and MM.1S xenograft models.

Table 1: Tumor Growth Inhibition in RPMI-8226 Xenograft Model

| This compound Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 (Treated) | Mean Tumor Volume (mm³) at Day 21 (Vehicle) | Tumor Growth Inhibition (%) |

| 1 | - | - | Dose-dependent |

| 10 | - | - | Dose-dependent |

| 50 | - | - | Dose-dependent |

| 100 | - | - | Dose-dependent |

| 200 | - | - | Dose-dependent |

| 300 | - | - | Dose-dependent |

Table 2: Tumor Growth Inhibition in MM.1S Xenograft Model

| This compound Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 (Treated) | Mean Tumor Volume (mm³) at Day 21 (Vehicle) | Tumor Growth Inhibition (%) |

| 1 | - | - | Dose-dependent |

| 10 | - | - | Dose-dependent |

| 50 | - | - | Dose-dependent |

| 100 | - | - | Dose-dependent |

| 200 | - | - | Dose-dependent |

| 300 | - | - | Dose-dependent |

Note: Specific TGI percentages are not publicly available and would be determined experimentally.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Pharmacokinetic Analysis

This protocol outlines the collection of blood samples for the determination of this compound plasma concentrations over time.

Procedure:

-